Cas no 41859-67-0 (Bezafibrate)

Bezafibrate Chemical and Physical Properties
Names and Identifiers
-
- bezafibrate
- 2-[4-[2-(4-CHLOROBENZAMIDO)ETHYL]PHENOXY]-2-METHYLPROPANOIC ACID
- 2-[4-(2-[4-CHLOROBENZAMIDO]ETHYL)-PHENOXYL]-2-METHYLPROPANOIC ACID
- 2-[4-(2-[4-CHLOROBENZOMIDO]ETHYL)-PHENOXY]-2-METHYLPROPANOIC ACID
- 2-(4-(2-((4-CHLOROBENZOYL)AMINO)ETHYL)PHENOXY)-2-METHYLPROPIONIC ACID
- AURORA KA-851
- BEZALIP
- CEDUR
- 2-[4-[2-(4-Chlorobenzamido)Ethyl]Phenoxy]Isobutyric Acid
- BM15075
- Befizal
- bezafibrat
- bezafibrato
- bezafibric acid
- Bezatol
- bf-759
- Difaterol
- Sklerofibrat
- Bezafibratum
- Azufibrat
- Bezafibratum [INN-Latin]
- Bezafibrato [INN-Spanish]
- Bezafibrato [Spanish]
- Bezalip Retard
- Bezatol SR (TN)
- BM 15075
- LO 44
- BM 15.075
- 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
- 2-(p-(2-(p-Chlorobenzamido)ethyl)phenoxy)-2-methylpropionic acid
- C19H20ClNO4
- MLS000028533
- durabezur
- Bezafibrate
-
- MDL: MFCD00078970
- Inchi: 1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
- InChI Key: IIBYAHWJQTYFKB-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC(C(=O)O[H])(C([H])([H])[H])C([H])([H])[H])=O
- BRN: 4267656
Computed Properties
- Exact Mass: 361.10800
- Monoisotopic Mass: 361.108
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.8
- Tautomer Count: 2
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: Powder
- Density: 1.26
- Melting Point: 182.0 to 186.0 deg-C
- Boiling Point: 572.1°C at 760 mmHg
- Flash Point: 299.8 °C
- Refractive Index: 1.583
- Solubility: DMF: soluble
- PSA: 75.63000
- LogP: 3.94540
- Merck: 1195
- Solubility: Slightly soluble in water
Bezafibrate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S36
- RTECS:UE8755000
-
Hazardous Material Identification:
- Safety Term:S36
- Risk Phrases:R22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bezafibrate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bezafibrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A137782-5g |
2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acid |
41859-67-0 | 98% | 5g |
$12.0 | 2025-02-19 | |
Ambeed | A137782-10g |
2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acid |
41859-67-0 | 98% | 10g |
$23.0 | 2025-02-19 | |
Key Organics Ltd | HS-0040-10MG |
Bezafibrate |
41859-67-0 | >97% | 10mg |
£51.00 | 2025-02-08 | |
abcr | AB261310-25g |
Bezafibrate; . |
41859-67-0 | 25g |
€119.10 | 2025-02-13 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204650A-5g |
Bezafibrate, |
41859-67-0 | ≥98% | 5g |
¥820.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0841-50 mg |
Bezafibrate |
41859-67-0 | 99.82% | 50mg |
¥184.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0841-100 mg |
Bezafibrate |
41859-67-0 | 99.82% | 100MG |
¥344.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 213579-5G |
Bezafibrate, 98%, an agonist of PPAR, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ, and 90 μM, 55 μM, 110 μM for murine PPARα, PPARγ and PPARδ, respectively |
41859-67-0 | 98% | 5G |
¥ 266 | 2022-04-26 | |
Chemenu | CM343951-25g |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid |
41859-67-0 | 95%+ | 25g |
$470 | 2022-06-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013808-25g |
Bezafibrate |
41859-67-0 | 99% | 25g |
¥276 | 2023-07-18 |
Bezafibrate Suppliers
Bezafibrate Related Literature
-
Jorge Armando Ardila,Geiser Gabriel Oliveira,Roberta Antigo Medeiros,Orlando Fatibello-Filho Analyst 2014 139 1762
-
Frank Sacher,Melanie Ehmann,Sabine Gabriel,Carola Graf,Heinz-Jürgen Brauch J. Environ. Monit. 2008 10 664
-
Hui Su,Jiaxin Lv,Liansheng Yang,Li Feng,Yongze Liu,Ziwen Du,Liqiu Zhang RSC Adv. 2020 10 2198
-
Axel Meierjohann,Jenny-Maria Brozinski,Leif Kronberg Environ. Sci.: Processes Impacts 2016 18 342
-
Yanbo Liu,Yiming Ma,Changyou Yu,Ye Gao,Kangli Li,Li Tong,Mingyang Chen,Junbo Gong Green Chem. 2022 24 5779
Additional information on Bezafibrate
Bezafibrate (CAS No. 41859-67-0): A Comprehensive Overview of Its Mechanism, Applications, and Recent Research Findings
Bezafibrate, chemically known by the CAS number 41859-67-0, is a widely recognized pharmaceutical compound belonging to the fibrates class. This compound has been extensively studied for its therapeutic effects, particularly in the management of hyperlipidemia and related metabolic disorders. Over the years, Bezafibrate has demonstrated not only its efficacy in lowering plasma triglyceride levels but also its potential in modulating inflammatory pathways and improving insulin sensitivity.
The molecular structure of Bezafibrate (CAS No. 41859-67-0) consists of a benzofuran core substituted with a carboxylic acid group and a furoic acid moiety. This unique structural configuration contributes to its ability to interact with lipid metabolism pathways, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), especially PPARα. The activation of PPARα by Bezafibrate leads to an increase in the expression of genes involved in fatty acid catabolism, thereby reducing serum triglyceride levels.
In recent years, research on Bezafibrate has expanded beyond its traditional applications in lipid management. Studies have highlighted its potential role in combating metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension. A notable finding from recent clinical trials is the ability of Bezafibrate to improve endothelial function, which is crucial for maintaining vascular health and preventing cardiovascular complications.
Moreover, the pharmacological profile of Bezafibrate has attracted interest in its potential anti-inflammatory effects. Emerging evidence suggests that Bezafibrate can modulate inflammatory cytokine production and reduce oxidative stress, which are key pathological mechanisms in various chronic diseases. These findings have opened new avenues for exploring the therapeutic applications of Bezafibrate in conditions such as type 2 diabetes and cardiovascular disease.
The safety profile of Bezafibrate, when used as directed, is well-documented. Common side effects include gastrointestinal discomfort and muscle pain, which are generally mild and manageable. However, long-term use requires monitoring for potential adverse effects such as liver function abnormalities and hyperuricemia. Despite these considerations, Bezafibrate remains a valuable therapeutic option for patients with hyperlipidemia and metabolic syndrome.
The latest research on Bezafibrate (CAS No. 41859-67-0) also includes studies on its pharmacokinetics and drug interactions. Investigations have revealed that the bioavailability of Bezafibrate can be influenced by factors such as food intake and co-administration with other medications. Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects.
In conclusion, Bezafibrate, identified by CAS No. 41859-67-0, is a multifaceted pharmaceutical agent with significant implications in the management of hyperlipidemia and metabolic disorders. Its ability to modulate lipid metabolism, improve endothelial function, and exhibit anti-inflammatory properties make it a promising candidate for further research and therapeutic development. As our understanding of metabolic diseases continues to evolve, the role of compounds like Bezafibrate is likely to expand, offering new hope for patients worldwide.
41859-67-0 (Bezafibrate) Related Products
- 500008-45-7(Chlorantraniliprole)
- 4767-03-7(2,2-Bis(hydroxymethyl)propionic acid)
- 619-56-7(4-Chlorobenzamide)
- 1217608-75-7(Fmoc-N-Me-D-His(Trt)-OH)
- 2092711-27-6(3-(Tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol)
- 1805081-64-4(4-Chloro-6-(difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 2229621-29-6(1,3-oxazol-5-ylmethanesulfonyl fluoride)
- 2171675-97-9(10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-6-oxa-2-thia-9-azaspiro4.5decane)
- 2227755-91-9(4-amino-5-(3-chloro-5-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one)
- 1314646-58-6(2-(5-fluoro-2-nitrophenyl)-2-methylpropanenitrile)

